![molecular formula C13H22ClNO2 B2610331 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230799-13-8](/img/structure/B2610331.png)

1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

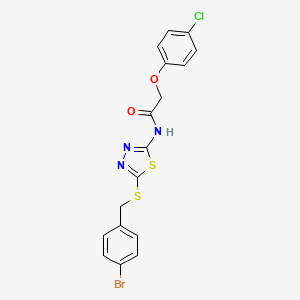

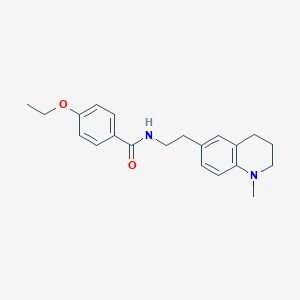

“1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2230799-13-8 . It has a molecular weight of 259.78 . The compound is stored at a temperature of 4 degrees Celsius and comes in a powder form .

Synthesis Analysis

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The IUPAC Name of the compound is this compound . The InChI Code is 1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H .Chemical Reactions Analysis

The compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be used with a broad array of substrates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.78 . It is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Asymmetric Synthesis and Derivatives

Asymmetric Synthesis in Aqueous Solution

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized using Aza-Diels-Alder reactions. This process involved chiral iminium ions, formed from glyoxylic acid and chiral amines, reacting with cyclopentadiene. The reaction yielded cycloadducts with high diastereomeric excess values in certain cases (Waldmann & Braun, 1991).

Enantiopure Analogues of Hydroxyproline

Enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, have been synthesized. This process included Diels–Alder reactions and base-promoted internal nucleophilic displacement. These compounds are precursors to (−)- and (+)-epibatidine and other analogues (Avenoza et al., 2002).

Catalysis and Reaction Mechanisms

- Organocatalytic Aldol Reactions: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid was prepared in enantiopure form and its potential in direct aldol reactions was assessed. Its conformational properties influenced the reaction's enantioselectivity, demonstrating the importance of acid geometry in these processes (Armstrong, Bhonoah, & White, 2009).

Novel Approaches and Syntheses

- Novel Approach to Ethanoproline: A novel method for synthesizing 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) has been reported. This process involved a 10-step synthetic scheme starting from (2S,4R)-4-hydroxyproline, achieving a total yield of 22% (Grygorenko, Komarov, & Cativiela, 2009).

Safety and Hazards

Properties

IUPAC Name |

1-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCAPMIOUFPCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CC3CCC2C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)

![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)

![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)

![3-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2610271.png)